molecular formula C7H12N2O B1289948 3-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1007517-63-6

3-(1H-pyrazol-1-yl)butan-1-ol

Cat. No. B1289948
CAS RN: 1007517-63-6
M. Wt: 140.18 g/mol
InChI Key: ZTISHUJSCJXXRX-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-1-yl)butan-1-ol” is a chemical compound with the empirical formula C7H12N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-1-yl)butan-1-ol” consists of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom . The molecular weight is 140.18 .

Scientific Research Applications

Fluorescence Properties and Metal Ion Detection

The pyrazole derivatives, including “3-(1H-pyrazol-1-yl)butan-1-ol”, have been studied for their fluorescence properties. These compounds can exhibit a range of colors from orange-red to cyan in different solvents, particularly when an electron-withdrawing group is attached. This characteristic makes them suitable for use as metal ion fluorescent probes, with excellent selectivity for certain ions like silver (Ag+) .

Biological Activities

Pyrazoline derivatives are known for their wide range of biological activities. They have been used in pharmaceuticals as antidepressants, antihypertensive drugs, and anti-arrhythmic medications. Additionally, they exhibit antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties .

Textile Industry Applications

In the textile industry, triarylpyrazoline compounds derived from pyrazole, such as “3-(1H-pyrazol-1-yl)butan-1-ol”, are used as fluorescent whitening agents. These compounds help to enhance the brightness and appearance of fabrics .

High-Tech Applications

Recent advancements have seen the application of pyrazole derivatives in high-tech fields. They are being developed as laser dyes and fluorescent probes, which are essential in various technological applications, including optical devices and sensors .

Synthesis of Heterocyclic Compounds

Pyrazole and its derivatives play a crucial role in the synthesis of other heterocyclic compounds. They are involved in multi-component synthesis reactions that are pivotal in creating complex molecules for further research and application in chemistry .

Agrochemical Industry

The structural motif of pyrazole derivatives is present in several biologically and medicinally active compounds. These derivatives have applications in the agrochemical industry, including as fungicides, pesticides, and insecticides. They also serve as chelating and extracting reagents for different metal ions .

Photoluminescent and Photorefractive Materials

Due to their excellent fluorescence and thermal stability, pyrazole derivatives are used in the creation of photoluminescent and photorefractive materials. These materials have potential applications in the development of new types of displays and optical storage devices .

Organic Nonlinear Optical Materials

Pyrazole derivatives have been identified as potential candidates for organic nonlinear optical materials due to their thermal stability and hole transport characteristics. These materials are crucial for the development of optoelectronic devices and systems .

Safety and Hazards

Sigma-Aldrich provides “3-(1H-pyrazol-1-yl)butan-1-ol” as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Pyrazole and its derivatives, including “3-(1H-pyrazol-1-yl)butan-1-ol”, have attracted the attention of many researchers due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds .

properties

IUPAC Name

3-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISHUJSCJXXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629695
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007517-63-6
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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